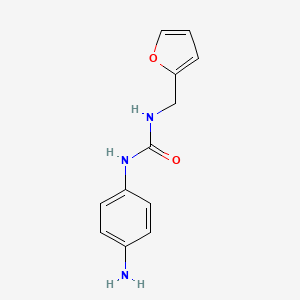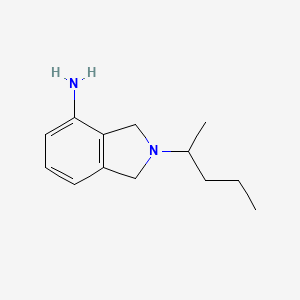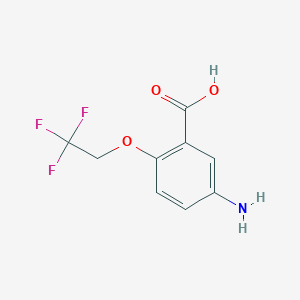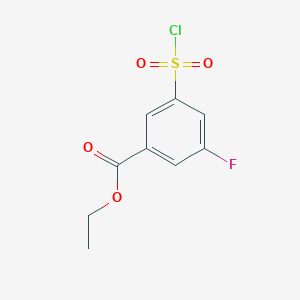amine CAS No. 1156258-34-2](/img/structure/B1517929.png)
[Cyclopropyl(4-fluorophenyl)methyl](methyl)amine
Vue d'ensemble
Description
Cyclopropyl(4-fluorophenyl)methylamine is a chemical compound with the molecular formula C11H14FN . It has a molecular weight of 179.23 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for Cyclopropyl(4-fluorophenyl)methylamine is 1S/C11H14FN/c1-13-11(8-2-3-8)9-4-6-10(12)7-5-9/h4-8,11,13H,2-3H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
Cyclopropyl(4-fluorophenyl)methylamine is a liquid . Other physical and chemical properties such as boiling point and storage temperature are not specified in the search results .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
Cyclopropyl(4-fluorophenyl)methyl(methyl)amine and its derivatives are primarily used in synthesis and chemical reactivity studies. Lifchits and Charette (2008) described the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. This reaction proceeds at room temperature and preserves enantiomeric purity, which was applied in synthesizing dual serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008). Similarly, Kazuta et al. (2002) designed conformationally restricted analogues of histamine using cyclopropane derivatives to restrict the conformation of biologically active compounds, aiming to improve activity and investigate bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).
Medicinal Chemistry and Drug Design
Cyclopropyl(4-fluorophenyl)methyl(methyl)amine derivatives have also been explored in medicinal chemistry and drug design. Bradshaw et al. (2002) elucidated the mechanism of action of 2-(4-aminophenyl)benzothiazoles, which are structurally simple compounds with potent antitumor properties. Amino acid conjugation to these compounds was used to overcome limitations posed by drug lipophilicity (Bradshaw et al., 2002).
Biochemical Research
In biochemical research, Shaffer, Morton, and Hanzlik (2001) investigated the N-dealkylation of an N-cyclopropylamine by horseradish peroxidase to understand the fate of the cyclopropyl group upon N-dealkylation. Their findings provided insights into the biochemical pathways involving cyclopropylamine-containing probes and cytochrome P450 enzymes (Shaffer, Morton, & Hanzlik, 2001).
Propriétés
IUPAC Name |
1-cyclopropyl-1-(4-fluorophenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-13-11(8-2-3-8)9-4-6-10(12)7-5-9/h4-8,11,13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUWJZWCBWUZKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1CC1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Cyclopropyl(4-fluorophenyl)methyl](methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



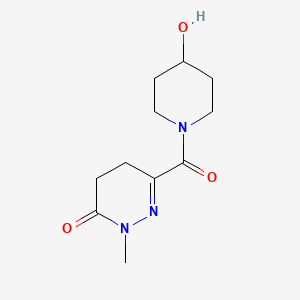
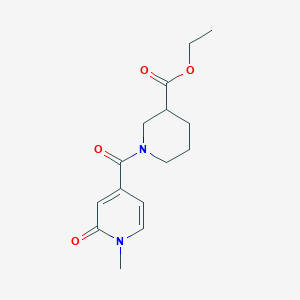
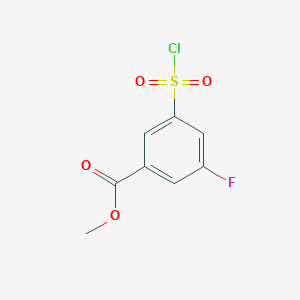
![1-[(3-Bromopropyl)sulfanyl]-2-methoxyethane](/img/structure/B1517851.png)
![Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine](/img/structure/B1517855.png)
![3-Amino-4-[(dimethylamino)methyl]benzamide](/img/structure/B1517856.png)
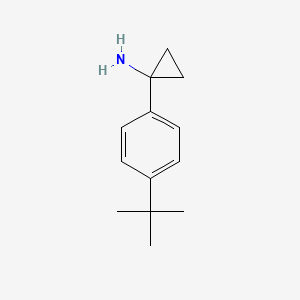
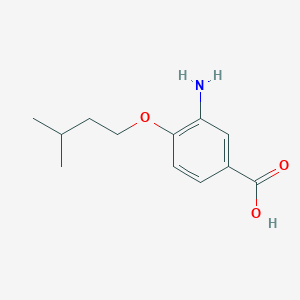
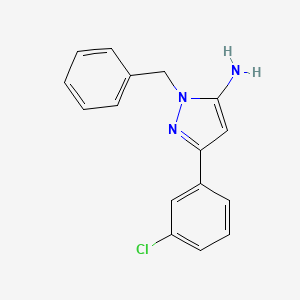
![2-{2-[(4-Cyanophenyl)methanesulfonamido]acetamido}acetic acid](/img/structure/B1517862.png)
